2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chloro, fluoro, and pyridinyl groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3,5-dimethylphenol, which is then reacted with appropriate reagents to introduce the acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The pyridinyl group can also play a role in its mechanism by facilitating interactions with nucleophilic sites in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride
- 2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane
Uniqueness
Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19Cl2FN2O2 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H19Cl2FN2O2/c1-14-10-16(11-15(2)22(14)24)29-13-21(28)27(20-8-3-4-9-26-20)12-17-18(23)6-5-7-19(17)25/h3-11H,12-13H2,1-2H3 |
InChI Key |
JEELOQFSGKFPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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